molecular formula C15H22O6 B14325613 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran CAS No. 110361-81-4

1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran

Cat. No.: B14325613
CAS No.: 110361-81-4
M. Wt: 298.33 g/mol
InChI Key: BFQAJVSSJKSLNN-UHFFFAOYSA-N
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Description

1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes diethoxy and trimethoxy groups attached to a dihydrobenzofuran core. The compound’s molecular formula is C15H22O6, and it has a molecular weight of 298.33 g/mol .

Preparation Methods

The synthesis of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.

    Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring. Common solvents used in the reaction include ethanol and methanol.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans.

Scientific Research Applications

1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran can be compared with other similar compounds:

Properties

CAS No.

110361-81-4

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

3,3-diethoxy-4,6,7-trimethoxy-1H-2-benzofuran

InChI

InChI=1S/C15H22O6/c1-6-19-15(20-7-2)13-10(9-21-15)14(18-5)12(17-4)8-11(13)16-3/h8H,6-7,9H2,1-5H3

InChI Key

BFQAJVSSJKSLNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=C(CO1)C(=C(C=C2OC)OC)OC)OCC

Origin of Product

United States

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